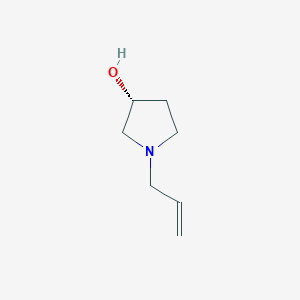
rac-(R)-1-allylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-®-1-allylpyrrolidin-3-ol: is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of an allyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-®-1-allylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting allylpyrrolidine is then subjected to hydroxylation using an oxidizing agent such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to yield rac-®-1-allylpyrrolidin-3-ol.
Industrial Production Methods: In an industrial setting, the production of rac-®-1-allylpyrrolidin-3-ol may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as using palladium catalysts for the allylation step, can also be employed to improve selectivity and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: rac-®-1-allylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The allyl group can be hydrogenated to a propyl group using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in ether.
Major Products:
Oxidation: 1-allylpyrrolidin-3-one.
Reduction: rac-®-1-propylpyrrolidin-3-ol.
Substitution: rac-®-1-allylpyrrolidin-3-chloride or rac-®-1-allylpyrrolidin-3-bromide.
Scientific Research Applications
rac-®-1-allylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: rac-®-1-allylpyrrolidin-3-ol derivatives have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of rac-®-1-allylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in π-π interactions or hydrogen bonding, while the hydroxyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-allylpyrrolidin-2-ol: Similar structure but with the hydroxyl group on the second carbon.
1-allylpyrrolidin-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-propylpyrrolidin-3-ol: Similar structure but with a propyl group instead of an allyl group.
Uniqueness: rac-®-1-allylpyrrolidin-3-ol is unique due to the presence of both an allyl group and a hydroxyl group on the pyrrolidine ring
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3R)-1-prop-2-enylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO/c1-2-4-8-5-3-7(9)6-8/h2,7,9H,1,3-6H2/t7-/m1/s1 |
InChI Key |
QEMRXWOQEHEUNZ-SSDOTTSWSA-N |
Isomeric SMILES |
C=CCN1CC[C@H](C1)O |
Canonical SMILES |
C=CCN1CCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B15128246.png)
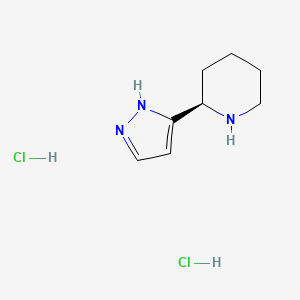
![Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine](/img/structure/B15128258.png)
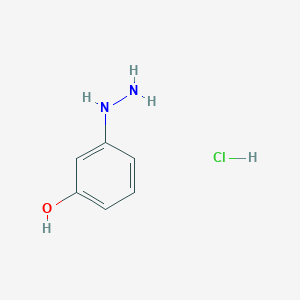
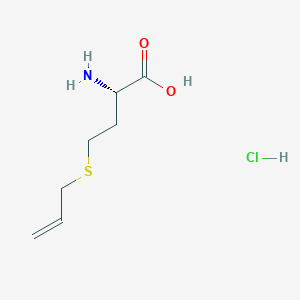
![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)
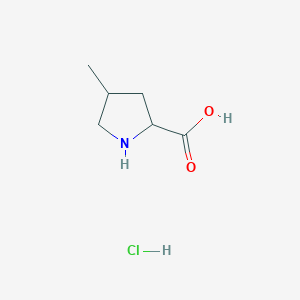
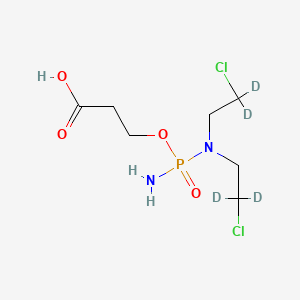
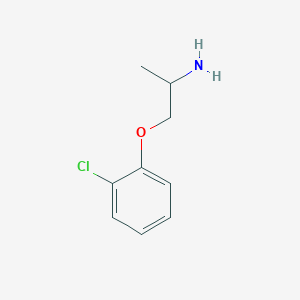
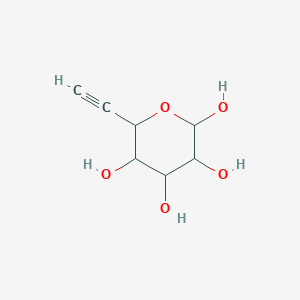
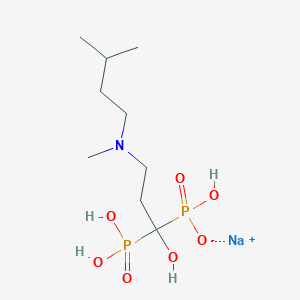
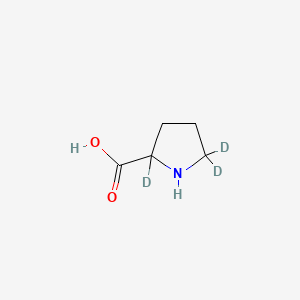
![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
